molecular formula C25H33ClN2O3 B587140 tert-Butyl (S)-Cetirizine CAS No. 1276303-81-1

tert-Butyl (S)-Cetirizine

Katalognummer: B587140
CAS-Nummer: 1276303-81-1
Molekulargewicht: 445
InChI-Schlüssel: CRBIKYGPQWQMAG-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (S)-Cetirizine: is a derivative of cetirizine, an antihistamine commonly used to treat allergic reactions. The tert-butyl group is a bulky substituent that can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This compound is of interest due to its potential enhanced efficacy and altered metabolic profile compared to cetirizine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-Cetirizine typically involves the introduction of the tert-butyl group into the cetirizine molecule. This can be achieved through various organic synthesis techniques, including:

    Esterification: tert-Butyl esters can be synthesized using tert-butyl alcohol and carboxylic acids under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation or esterification processes using continuous flow reactors to ensure efficiency and scalability. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to batch processes .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-Butyl (S)-Cetirizine can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can convert the tert-butyl group into less bulky substituents.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable leaving group.

Major Products:

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Less bulky alkyl groups.

    Substitution: Various substituted cetirizine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: : tert-Butyl (S)-Cetirizine is used as a model compound to study the effects of bulky substituents on the pharmacokinetic and pharmacodynamic properties of antihistamines.

Biology: : The compound is used in research to understand its interaction with histamine receptors and its potential to reduce allergic reactions more effectively than cetirizine.

Medicine: : this compound is investigated for its potential use as a more effective antihistamine with fewer side effects due to its altered metabolic profile.

Industry: : The compound is of interest in the pharmaceutical industry for the development of new antihistamine formulations with improved efficacy and safety profiles.

Wirkmechanismus

tert-Butyl (S)-Cetirizine exerts its effects by blocking histamine H1 receptors, preventing histamine from binding and causing allergic symptoms. The tert-butyl group may enhance the binding affinity of the molecule to the receptor, leading to increased efficacy. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cetirizine: The parent compound, commonly used as an antihistamine.

    Levocetirizine: The active enantiomer of cetirizine with higher potency.

    Fexofenadine: Another second-generation antihistamine with a different chemical structure.

Uniqueness

    tert-Butyl (S)-Cetirizine: has a bulky tert-butyl group that can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and altered metabolism compared to cetirizine and levocetirizine.

  • The presence of the tert-butyl group may also reduce the likelihood of central nervous system side effects, making it a safer option for long-term use.

Biologische Aktivität

tert-Butyl (S)-Cetirizine is a derivative of cetirizine, a well-known second-generation antihistamine primarily used for the treatment of allergic conditions. While extensive research exists on cetirizine, the specific biological activity of this compound has not been as thoroughly explored. This article aims to compile available data regarding its biological activity, potential mechanisms, and relevant research findings.

The structural modification of cetirizine by incorporating a tert-butyl group is hypothesized to influence its pharmacological profile. Cetirizine functions as an H1 receptor antagonist, which means it competes with histamine for binding sites on H1 receptors, thereby mitigating allergic responses. The addition of the tert-butyl group may enhance lipophilicity and alter receptor affinity, although empirical data on this specific compound is limited.

Antihistaminic Activity

As a derivative of cetirizine, this compound is expected to exhibit similar antihistaminic properties. Cetirizine itself has been shown to have an IC50 value for the H1 receptor, indicating effective antagonism. For example, cetirizine has demonstrated a capacity to inhibit eosinophil chemotaxis and release of leukotriene B4 (LTB4), which are critical in allergic inflammation .

Table 1: Antihistamine Properties of Cetirizine

PropertyValue
IC50 (H1 receptor)20 nM
Eosinophil chemotaxisInhibited
LTB4 releaseInhibited

Speculative Mechanisms

While direct studies on this compound are scarce, its proposed mechanism aligns with that of cetirizine. The compound could theoretically compete with histamine at the H1 receptor sites, leading to decreased allergic symptoms. Further research is needed to validate these claims and understand the nuances of its action compared to cetirizine .

Case Studies and Experimental Findings

A study investigating various derivatives of cetirizine found that modifications could enhance or alter biological activity. For instance, nitric oxide-releasing derivatives exhibited broader antiallergic activity compared to cetirizine alone . This suggests that structural modifications can significantly impact pharmacological effects.

Table 2: Comparative Study of Cetirizine Derivatives

CompoundAntihistaminic ActivityBroader Antiallergic Activity
CetirizineYesNo
NCX 1512YesYes
NCX 1514YesYes

Pharmacokinetics and Safety Profile

Cetirizine is known for its favorable pharmacokinetic profile, including limited penetration across the blood-brain barrier, which reduces sedative effects common with first-generation antihistamines . It is essential to evaluate whether this compound maintains this profile or exhibits altered pharmacokinetics due to structural changes.

Eigenschaften

IUPAC Name

tert-butyl 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBIKYGPQWQMAG-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COCCN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1-((4-chlorophenyl)phenylmethyl)piperazine (260 g, 0.9 mol), tert-butyl 2-(2-chloroethoxy)acetate (195 g, 1.0 mol), sodium hydroxide (106 g, 1 mol) and tert-butyl-ammonium bromide (“TABB”, 3.22 g, 0.01 mol, NOTE-TABB is a catalyst for this reaction) is dissolved in 2-butanone (“MEK”, 300 mL) heated to 150° C. and the water of reaction azeotroped over a period of about 4 hours. Heating is stopped and to the reaction mixture is added MEK (500 mL) added. The mixture is cooled to ambient, filtered and the solvent removed from the resulting solution by distillation under reduced pressure. The residue is dissolved in methyl tert-butylether (800 mL), washed with water (2×200 mL), saturated sodium chloride (2×100 mL) and the solvent removed under reduced pressure. The residue is treated with hexanes (1.8 mL) to afford tert-butyl (RS) 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate as a white crystalline powder (260 g, 96% yield).
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.